2,2'-Dimethylbenzidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-2-methylphenyl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIMZXITLDTULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043860 | |
| Record name | 2,2'-Dimethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-67-3 | |
| Record name | 2,2′-Dimethyl-4,4′-diaminobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dimethylbenzidine | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Tolidine | |
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| Record name | 2,2'-Dimethylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,2'-DIMETHYLBENZIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O23M27FP1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of 2,2 Dimethylbenzidine
Advanced Synthesis Routes for 2,2'-Dimethylbenzidine
Modern synthetic strategies for this compound focus on efficiency and selectivity, employing various reduction and rearrangement reactions.
A direct route to this compound involves the reduction of the corresponding dinitro compound, 2,2'-dinitrobiphenyl (B165474). This transformation requires a potent reducing system to convert both nitro groups to amines in a six-electron reduction process for each group. nih.gov
Catalytic Hydrogenation: This is a widely used industrial method for the reduction of aromatic nitro compounds. epo.org The process typically involves reacting the substrate with hydrogen gas under pressure in the presence of a metal catalyst. For the reduction of dinitro aromatics, catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are effective. google.comgoogle.com The reaction is generally carried out in a solvent, and conditions such as temperature, pressure, and catalyst loading are optimized to maximize the yield of the desired diamine and minimize side reactions. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hazardous arylhydroxylamine intermediates, thereby improving the safety and efficiency of the process. google.com
Chemical Reduction: Chemical reducing agents offer an alternative to catalytic hydrogenation. A notable method is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C. This system is effective for reducing 2,2'-dinitrobiphenyl to its corresponding amine derivatives. researchgate.net The reaction proceeds by the catalytic decomposition of hydrazine to produce diimide (N₂H₂), which acts as the hydrogen source for the reduction of the nitro groups. The choice of molar ratio of hydrazine hydrate can influence the final product, allowing for the selective formation of different reduction products. researchgate.net
| Method | Reducing Agent | Typical Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Hydrogen (H₂) | Pd/C, Pt/C, Ru-based catalysts | High efficiency, clean byproducts (water), catalyst recyclability. | google.commdpi.com |
| Chemical Reduction | Hydrazine Hydrate (N₂H₄·H₂O) | Pd/C, Fe/Cu Nanoparticles | Avoids high-pressure equipment, can offer different selectivity. | researchgate.netsemanticscholar.org |
A common and economically viable route for the synthesis of this compound starts from ortho-nitrotoluene. nih.govwikipedia.org This multi-step process first involves a reductive coupling to form an intermediate, which then undergoes the characteristic benzidine (B372746) rearrangement.
The initial step is the reduction of ortho-nitrotoluene under alkaline or catalytic conditions to produce 2,2'-dimethylhydrazobenzene. The electrochemical reduction of ortho-nitrotoluene in an alkaline medium is one established method. tue.nl This process proceeds through the formation of 2,2'-dimethylazoxybenzene, which is subsequently reduced to the target hydrazo compound. tue.nl This sequence is crucial because the subsequent rearrangement step requires an acidic environment, whereas the initial reduction to the azoxy intermediate must be performed in an alkaline solution to achieve high yields. tue.nl
Once 2,2'-dimethylhydrazobenzene is synthesized, it is subjected to an acid-catalyzed rearrangement. This classic organic reaction, known as the benzidine rearrangement, involves treating the hydrazo compound with a strong acid, such as hydrochloric acid or sulfuric acid. The reaction transforms the N-N bond into a new C-C bond between the two aromatic rings, yielding this compound as the primary product. tue.nl
The classical Bechamp reduction uses iron filings in an acidic medium to reduce aromatic nitro compounds. wikipedia.org However, adaptations of this method using other metals, such as zinc, have been developed. Zinc-mediated reductions can be performed under various conditions, including in the presence of ammonium (B1175870) chloride in aqueous or solvent-free systems. rsc.orgsemanticscholar.org
In the context of synthesizing this compound precursors, a zinc-mediated reduction of ortho-nitrotoluene can be employed. The reaction, typically carried out in an alkaline medium, facilitates the formation of intermediate species like nitrosobenzene (B162901) and N-phenylhydroxylamine. informahealthcare.com These intermediates can then condense to form azoxybenzene (B3421426) derivatives, which can be further reduced to the required hydrazobenzene (B1673438) for the subsequent rearrangement. A modern, mechanochemical approach using zinc metal and ammonium chloride allows for a rapid, solvent-free reduction of nitroarenes to primary amines, highlighting the versatility and evolving nature of these classical reactions. rsc.org
Mechanistic Investigations of this compound Synthesis
Understanding the underlying mechanisms of the synthetic steps is crucial for optimizing reaction conditions and controlling product distribution.
The reduction of a nitro group (Ar-NO₂) to an amino group (Ar-NH₂) is a complex, six-electron process. nih.gov The reaction proceeds through a series of intermediates, typically via sequential two-electron (or hydride) transfers. nih.govmdpi.com
Nitro to Nitroso: The initial two-electron reduction of the nitroaromatic compound forms a nitroso intermediate (Ar-NO). mdpi.comacs.org
Nitroso to Hydroxylamine (B1172632): The nitroso compound is a more powerful oxidant than the parent nitro compound and is rapidly reduced in a second two-electron step to form a hydroxylamine derivative (Ar-NHOH). nih.govmdpi.com
Hydroxylamine to Amine: The final two-electron reduction converts the hydroxylamine to the corresponding amine (Ar-NH₂). nih.gov
Enzymatic and electrochemical studies have detailed the energetics of these steps. nih.gov While single-electron transfer pathways can occur, leading to radical intermediates, many synthetic reductions are dominated by the two-electron transfer mechanism, especially in the presence of flavoenzymes or certain catalysts. nih.govnih.gov The formation of the hydroxylamine is a critical intermediate stage in both synthetic and metabolic reductions of nitroaromatics. nih.gov
| Step | Reactant | Intermediate/Product | Number of Electrons Transferred | Reference |
|---|---|---|---|---|
| 1 | Ar-NO₂ (Nitro) | Ar-NO (Nitroso) | 2e⁻ | mdpi.comacs.org |
| 2 | Ar-NO (Nitroso) | Ar-NHOH (Hydroxylamine) | 2e⁻ | nih.govmdpi.com |
| 3 | Ar-NHOH (Hydroxylamine) | Ar-NH₂ (Amine) | 2e⁻ | nih.gov |
The benzidine rearrangement is a fascinating molecular transformation whose mechanism has been the subject of extensive study. The reaction is generally understood to be an intramolecular process, classified as a mdpi.commdpi.com-sigmatropic rearrangement. ic.ac.uk The kinetics of the rearrangement of substituted hydrazobenzenes, such as 2,2'-dimethoxyhydrazobenzene, have been shown to be first-order with respect to both the hydrazo compound and the concentration of hydrogen ions. rsc.org This indicates that the rate-determining step involves a protonated form of the substrate.
The presence of substituents on the aromatic rings significantly influences the reaction. The methyl groups at the 2 and 2' positions in 2,2'-dimethylhydrazobenzene introduce steric hindrance. libretexts.org This steric bulk can affect the reaction in several ways:
Reaction Rate: Steric hindrance can impede the formation of the planar, π-stacked transition state required for the rearrangement, potentially slowing the reaction rate compared to unsubstituted hydrazobenzene. researchgate.net
Product Distribution: While the primary product is the mdpi.commdpi.com rearranged this compound, the steric strain can also promote the formation of other isomers (semidines) or disproportionation products (o-toluidine and 2-methyl-azobenzene). However, for many 2,2'-disubstituted hydrazobenzenes, the corresponding benzidine is still the major product. rsc.org
Influence of Reaction Parameters on Product Yield and Purity
The synthesis of this compound, typically achieved through the reductive coupling of 2-nitrotoluene (B74249), is highly sensitive to various reaction parameters. The optimization of these conditions is crucial for maximizing product yield and ensuring high purity by minimizing the formation of side products. Key parameters that influence the reaction outcome include temperature, pressure, choice of catalyst and solvent, and reactant concentrations. semanticscholar.orgnih.gov
The reaction's outcome is dependent on a complex interplay of factors such as catalysts, solvents, substrate concentrations, and temperature. semanticscholar.org An empirical approach to optimizing these conditions is often insufficient to find the optimal parameters. semanticscholar.org
Key Reaction Parameters and Their Effects:
Temperature: The reaction temperature significantly affects the rate of reaction and the formation of byproducts. Higher temperatures can accelerate the reduction but may also lead to undesired side reactions, such as over-reduction or polymerization, thereby decreasing the purity of the final product.
Catalyst: The choice and concentration of the reducing agent or catalyst are critical. Common methods employ metal catalysts. The activity and selectivity of the catalyst determine the efficiency of the conversion of the nitro group to the amine and the subsequent coupling.
Solvent: The solvent system plays a multiple role by dissolving reactants, influencing the reaction pathway, and facilitating heat transfer. The polarity and proticity of the solvent can affect the stability of intermediates and the rate of the desired reaction steps. Acetonitrile (B52724), for example, has been noted to provide a good balance between conversion and selectivity in some oxidative coupling reactions. scielo.br
Reactant Concentration: The initial concentrations of 2-nitrotoluene and the reducing agent must be carefully controlled. A high concentration of the reducing agent might favor the complete reduction to 2-methylaniline (o-toluidine) instead of the desired benzidine rearrangement.
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Effect on Yield | Effect on Purity | General Recommendation |
|---|---|---|---|
| Temperature | Increases with temperature up to an optimal point, then decreases. | Can decrease at excessively high temperatures due to side reactions. | Moderate temperatures, precisely controlled. |
| Catalyst Conc. | Increases with concentration to a saturation point. | High concentrations can lead to over-reduction and impurities. | Optimized based on the specific catalyst and reaction scale. |
| Solvent | Highly dependent on solvent polarity and reactant solubility. | A suitable solvent minimizes byproduct formation by stabilizing intermediates. | Aprotic or protic solvents selected based on the reducing agent. |
| Reaction Time | Yield increases with time until reactants are consumed. | Longer times can lead to product degradation or side reactions. | Optimized to maximize conversion while minimizing degradation. scielo.br |
Purification and Isolation Techniques for this compound and its Derivatives
Crystallization from Solvent Mixtures
Crystallization is a fundamental technique for purifying solid organic compounds like this compound. mt.com The use of a solvent mixture, or a solvent pair, is particularly effective when no single solvent provides the ideal solubility characteristics for recrystallization. mnstate.edu The principle relies on using two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). mnstate.edumit.edu
The process involves dissolving the impure this compound in a minimum amount of the hot "good" solvent. mnstate.edu The "bad" solvent is then added dropwise to the hot solution until a slight cloudiness (the saturation point) persists, indicating the solution is saturated. mit.edu If too much of the "bad" solvent is added, a small amount of the "good" solvent can be added to redissolve the precipitate. mit.edu Slow cooling of this saturated solution allows for the formation of pure crystals of this compound, while the impurities remain dissolved in the solvent mixture. mt.com
Table 2: Common Solvent Pairs for Recrystallization of Aromatic Amines
| "Good" Solvent | "Bad" Solvent | Characteristics |
|---|---|---|
| Ethanol | Water | Effective for moderately polar compounds. mnstate.edu |
| Acetone | n-Hexane | Good for compounds that are prone to oiling out. rochester.edu |
| Toluene | Hexane/Heptane | Suitable for non-polar aromatic compounds. mnstate.edu |
| Diethyl Ether | Hexane/Ligroin | Useful when the compound is very soluble in the "good" solvent. mnstate.edurochester.edu |
Vacuum Sublimation for High Purity Grades
Vacuum sublimation is a purification method that is highly effective for obtaining high-purity grades of volatile solids like this compound. youtube.com This technique is particularly useful for removing non-volatile or less volatile impurities. The process involves heating the solid compound under reduced pressure, causing it to transition directly from the solid to the gas phase (sublime) without passing through a liquid phase. douglas-scott-mcgregor.comdaneshyari.com
The crude this compound is placed in a sublimation apparatus, which is then evacuated. youtube.com The apparatus is gently heated, and the compound vaporizes. youtube.com These vapors then come into contact with a cooled surface (a "cold finger") within the apparatus, where they deposit as highly purified crystals. youtube.com The non-volatile impurities are left behind in the heating zone. douglas-scott-mcgregor.com The temperature and pressure must be carefully controlled based on the sublimation point of the compound to ensure efficient purification. youtube.com
Table 3: General Parameters for Vacuum Sublimation
| Parameter | Typical Range | Purpose |
|---|---|---|
| Pressure (Vacuum) | 10⁻¹ to 10⁻³ Torr | Lowers the sublimation temperature, preventing thermal decomposition. |
| Temperature | 100-200 °C (compound dependent) | Provides sufficient energy for the solid-to-gas phase transition. |
| Cold Finger Temp. | 0-25 °C (e.g., using ice or cold water) | Ensures efficient deposition of the purified compound from the gas phase. |
| Duration | Several hours | Allows for complete sublimation and deposition of the material. |
Ion-Exchange Chromatography for Metal Catalyst Removal
The synthesis of this compound often involves the use of metal-based reducing agents or catalysts (e.g., zinc, tin, or iron in acidic media). Trace amounts of these metal ions can remain in the crude product as impurities. Ion-exchange chromatography is a highly effective method for the removal of these ionic contaminants. google.comresearchgate.net
The process involves passing a solution of the crude product through a column packed with an ion-exchange resin. google.com For removing metal cations, a cation-exchange resin is used. researchgate.net These resins contain acidic functional groups (e.g., sulfonic acid groups) whose protons can be exchanged for the metal ions in the solution. researchgate.net As the solution passes through the column, the metal ions bind to the resin, while the neutral organic compound, this compound, elutes from the column, free from metallic impurities.
Table 4: Ion-Exchange Chromatography for Metal Removal
| Step | Description |
|---|---|
| 1. Resin Selection | A strong acid cation-exchange resin is typically chosen for its high affinity for a wide range of metal ions. |
| 2. Column Packing | The selected resin is packed into a chromatography column to form a stationary phase. |
| 3. Solution Loading | The crude this compound, dissolved in a suitable solvent, is loaded onto the top of the column. |
| 4. Elution | The solvent is allowed to flow through the column. Metal ions are captured by the resin, while the purified product is collected as it exits. google.com |
| 5. Resin Regeneration | The resin can often be regenerated by washing with a strong acid to remove the bound metal ions, allowing for its reuse. |
Derivatization Strategies of this compound for Advanced Applications
Oxidation Reactions to Azo Compounds
This compound, as a primary aromatic diamine, is a key precursor for the synthesis of bis-azo compounds, which are widely used as dyes and pigments. The derivatization involves a two-step process: diazotization followed by an azo coupling reaction. slideshare.netresearchgate.net
Step 1: Diazotization In the first step, both primary amino groups of this compound are converted into diazonium salt groups. This reaction, known as diazotization, is carried out by treating the diamine with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C). Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). The low temperature is crucial to prevent the highly reactive diazonium salt intermediate from decomposing. researchgate.net The result is the formation of a tetraazonium salt, specifically 2,2'-dimethylbiphenyl-4,4'-bis(diazonium) chloride.
Step 2: Azo Coupling The resulting bis-diazonium salt is a potent electrophile and readily undergoes an azo coupling reaction with an electron-rich aromatic compound, known as the coupling component. slideshare.net Common coupling components include phenols, naphthols, and other aromatic amines. The diazonium salt attacks the electron-rich ring of the coupling component, typically at the para-position to the activating group (-OH or -NH₂), in an electrophilic aromatic substitution reaction. slideshare.netresearchgate.net Since this compound provides two diazonium groups, it can couple with two equivalents of the coupling component, leading to the formation of a large, conjugated bis-azo compound. The extended conjugation is responsible for the strong color of these dyes.
Table 5: Examples of Azo Dyes Derived from this compound
| Coupling Component | Resulting Azo Compound Class | General Color |
|---|---|---|
| Naphthols (e.g., 2-Naphthol) | Bis-azo Naphthol Dyes | Red to Brown |
| Phenols (e.g., Phenol) | Bis-azo Phenolic Dyes | Yellow to Orange |
| Acetoacetanilides | Azo Pyrazolone Dyes | Yellow to Orange |
| Aromatic Amines (e.g., Aniline derivatives) | Diazoamino Compounds | Yellow |
Nucleophilic Substitution Reactions of Amine Groups
The chemical reactivity of this compound is largely defined by its two primary aromatic amine groups. The lone pair of electrons on each nitrogen atom makes these groups nucleophilic, enabling them to react with a variety of electrophilic compounds. These reactions are fundamental in synthesizing a wide range of derivatives. Key nucleophilic substitution reactions include N-alkylation and N-acylation.
N-Alkylation: The amine groups of this compound can undergo nucleophilic attack on electrophilic carbon atoms, such as those in alkyl halides. This reaction, a form of N-alkylation, proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org For example, in a reaction with an alkyl halide (R-X), the nitrogen atom of the amine group attacks the alkyl carbon, displacing the halide ion and forming a new carbon-nitrogen bond.
However, this reaction is often difficult to control. masterorganicchemistry.comlibretexts.org The product of the initial alkylation, a secondary amine, is typically more nucleophilic than the starting primary amine. Consequently, it can react further with the alkyl halide. This can lead to a mixture of products, including the di-substituted secondary amine, the tri-substituted tertiary amine, and even a quaternary ammonium salt through over-alkylation. wikipedia.orgmasterorganicchemistry.comlibretexts.org Industrially, N-alkylation of ammonia (B1221849) with 1,2-dichloroethane (B1671644) is used to produce ethylenediamine. wikipedia.org To achieve selective mono-alkylation or di-alkylation, reaction conditions such as stoichiometry, temperature, and the choice of base must be carefully controlled.
N-Acylation: A more controlled and synthetically useful reaction is the N-acylation of this compound. chemguide.co.uk This involves reacting the diamine with an acylating agent, most commonly an acyl chloride (acid chloride) or an acid anhydride. chemguide.co.ukstudy.com The reaction is a nucleophilic addition-elimination. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. docbrown.infochemguide.co.uk This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form a stable N,N'-diacyl-2,2'-dimethylbenzidine derivative (an amide). docbrown.infochemguide.co.uk
Unlike N-alkylation, the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. This deactivation prevents further acylation, making the reaction highly efficient for producing the di-substituted product without significant side products. chemguide.co.uk The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. nih.govnih.gov
| Reaction Type | Electrophile | General Product | Key Characteristics |
| N-Alkylation | Alkyl Halide (R-X) | N,N'-Dialkyl-2,2'-dimethylbenzidine | Prone to over-alkylation, yielding a mixture of secondary, tertiary, and quaternary ammonium salts. masterorganicchemistry.comlibretexts.org Requires careful control of conditions for selectivity. |
| N-Acylation | Acyl Chloride (RCOCl) | N,N'-Diacyl-2,2'-dimethylbenzidine | A controlled reaction that typically stops at the diamide (B1670390) stage. chemguide.co.uk The amide product is less reactive than the starting amine. |
Formation of Hydrazine Derivatives through Further Reduction
Aromatic hydrazines are valuable synthetic intermediates, notably in the Fischer indole (B1671886) synthesis. google.com While this compound itself is synthesized from the acid-catalyzed rearrangement of 2,2'-dimethylhydrazobenzene, it can serve as a precursor for the formation of other hydrazine derivatives through a multi-step pathway involving diazotization followed by reduction.
The synthetic route begins with the diazotization of this compound. This involves treating the diamine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). libretexts.orglkouniv.ac.in This process converts both primary amine groups into diazonium salt groups (-N₂⁺Cl⁻), resulting in the formation of a bis-diazonium salt.
This intermediate bis-diazonium salt is then reduced to form the corresponding bis-hydrazine derivative. Several reducing agents are effective for this transformation. libretexts.orglkouniv.ac.in
Sodium Sulfite (B76179) (Na₂SO₃): This is a classic and widely used method for converting diazonium salts to hydrazines. libretexts.orgorgsyn.orggoogle.com The reaction proceeds by nucleophilic attack of the sulfite ion on the diazonium salt, followed by hydrolysis to yield the hydrazine. libretexts.org
Stannous Chloride (SnCl₂): Reduction using stannous chloride in a strongly acidic medium (e.g., concentrated HCl) is another common and effective method. publish.csiro.authieme-connect.de It is known to have a broad scope and can provide good yields, although the workup can be more complex. publish.csiro.authieme-connect.de
| Step | Reaction | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | Bis-Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0–5 °C | [2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl]bis(diazonium) dichloride | Conversion of primary amine groups to diazonium groups. libretexts.org |
| 2 | Reduction | 1. Sodium Sulfite (Na₂SO₃) 2. Stannous Chloride (SnCl₂) in HCl | [2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl]bis(hydrazine) | Reduction of the diazonium intermediate to the final hydrazine derivative. libretexts.orgthieme-connect.de |
Molecular Structure and Conformation of 2,2 Dimethylbenzidine and Analogues
Stereochemical Analysis of 2,2'-Dimethylbenzidine (e.g., Twisted Biphenyl (B1667301) Configuration)
The stereochemistry of this compound is dominated by the phenomenon of atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond. In biphenyl systems, free rotation is possible around the carbon-carbon single bond connecting the two phenyl rings. youtube.com However, when bulky substituents occupy the ortho-positions (the positions adjacent to the inter-ring bond), they mechanically interfere with each other, creating a significant energy barrier that hinders free rotation. youtube.comquora.comaskfilo.com
In this compound, the methyl groups are located at these critical ortho-positions. The resulting steric hindrance between these groups prevents the molecule from adopting a planar conformation, as the van der Waals radii of the methyl groups would overlap significantly. To relieve this steric strain, the two phenyl rings twist relative to each other, resulting in a stable, non-planar, and twisted configuration. aip.org This restricted rotation about the central C-C bond means the molecule possesses a chiral axis, making it chiral and capable of being optically active. askfilo.compharmaguideline.com
Computational studies on the closely related 2,2'-dimethylbiphenyl (lacking the amino groups) have calculated that the molecule has a single energy minimum when the dihedral angle (the angle between the planes of the two rings) is between 84.9° and 94.8°. semanticscholar.org This large twist angle minimizes the steric clash between the ortho-methyl groups. The conformation is a dynamic equilibrium, but the energy barrier to rotation through the planar state is high enough that the molecule is locked into this twisted geometry under normal conditions. libretexts.org
Influence of Methyl Substituents on Electronic Properties and Steric Hindrance
The methyl groups at the 2,2'-positions exert a profound influence on the molecule through both steric and electronic effects.
Steric Hindrance : The primary effect of the ortho-methyl groups is steric hindrance. The size of these groups is substantial enough to create a significant rotational barrier, which is the basis for the atropisomerism discussed above. libretexts.orgrsc.org This steric bulk effectively locks the biphenyl core into a twisted conformation, preventing the planarity that would be favored for maximum electronic conjugation. aip.org The energy required to overcome this rotational barrier and force the molecule through a planar transition state is significant. researchgate.net
Electronic Properties : The steric-enforced twist in the biphenyl backbone has a direct impact on the molecule's electronic properties. In a planar biphenyl, the π-orbitals of the two aromatic rings can overlap, leading to an extended conjugated system. However, in this compound, the large dihedral angle significantly reduces this overlap, thereby disrupting and decreasing the π-conjugation between the rings. aip.org This has consequences for the molecule's electronic absorption spectrum and other conjugation-dependent properties.
Independently of the steric effect, methyl groups are known to be weakly electron-donating through an inductive effect (+I). libretexts.org This effect increases the electron density on the aromatic rings, which can influence the basicity of the amino groups and the ring's susceptibility to electrophilic attack. libretexts.orglibretexts.org
Comparative Structural Studies with Isomeric Benzidine (B372746) Derivatives (e.g., o-Tolidine, m-Tolidine)
A comparative analysis between this compound and its isomer, 3,3'-Dimethylbenzidine, highlights the critical role of substituent placement on molecular geometry. It is important to clarify the common nomenclature: this compound is also known as m-Tolidine, while 3,3'-Dimethylbenzidine is known as o-Tolidine. taylorandfrancis.comnih.govsielc.comepa.gov
The fundamental structural difference lies in the location of the methyl groups relative to the biphenyl linkage.
This compound (m-Tolidine) : As detailed previously, the methyl groups are in the ortho-positions relative to the inter-ring bond. This leads to a severe steric clash, a high barrier to rotation, and a large dihedral angle approaching 90°. semanticscholar.org
3,3'-Dimethylbenzidine (o-Tolidine) : In this isomer, the methyl groups are in the meta-positions relative to the inter-ring bond. cdc.gov Consequently, there are only hydrogen atoms in the ortho-positions. The steric hindrance to rotation around the biphenyl linkage is dramatically reduced and is comparable to that of unsubstituted biphenyl. libretexts.org As a result, o-tolidine has a much lower rotational barrier and adopts a twisted conformation with a dihedral angle of approximately 45°, significantly less twisted than the 2,2'-isomer. libretexts.org
This key structural difference is summarized in the table below.
| Feature | This compound (m-Tolidine) | 3,3'-Dimethylbenzidine (o-Tolidine) |
|---|---|---|
| Methyl Group Position (relative to biphenyl bond) | ortho (2,2'-) | meta (3,3'-) |
| Key Steric Interaction | Strong repulsion between ortho-methyl groups | Minimal repulsion between ortho-hydrogen atoms |
| Rotational Barrier | High | Low |
| Predicted Dihedral Angle | ~85° - 95° | ~45° |
| π-Conjugation Between Rings | Significantly reduced | Partially reduced |
Structural Impact on Molecular Interactions and Reactivity in Chemical Systems
The distinct structural features of this compound and its isomers directly translate into different patterns of molecular interaction and chemical reactivity.
The significant twist and reduced conjugation in this compound influence its electronic behavior. The disruption of the π-system affects its interaction with light, leading to a different UV-visible absorption spectrum compared to more planar analogues.
Furthermore, the steric environment around the reactive amino groups differs crucially between the isomers.
In This compound , the methyl groups are meta to the amino groups. This means the amino groups are sterically accessible and can readily participate in reactions such as protonation, acylation, or diazotization.
In 3,3'-Dimethylbenzidine (o-Tolidine) , the methyl groups are positioned ortho to the amino groups. taylorandfrancis.com This placement creates steric hindrance around the amino groups, potentially impeding the approach of reagents and slowing down reactions that occur at the nitrogen atoms.
Despite the differences in torsional angles and local steric environments, both isomers are generally reactive molecules. The presence of two activating amino groups and two electron-donating methyl groups increases the electron density of the aromatic rings, making them highly susceptible to electrophilic aromatic substitution reactions. libretexts.org The specific regioselectivity of such reactions, however, would be guided by the combined directing effects of the amino and methyl substituents on each ring.
Toxicological Research on 2,2 Dimethylbenzidine and Metabolites
Genotoxicity and Mutagenicity Mechanisms of 2,2'-Dimethylbenzidine
The genotoxicity and mutagenicity of this compound, a benzidine (B372746) congener, are intricately linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, including DNA. This interaction is considered a critical initiating event in the carcinogenesis of aromatic amines.
The carcinogenic effects of aromatic amines like this compound are largely attributed to the formation of covalent DNA adducts by their reactive metabolites. While specific studies detailing the exact structure of DNA adducts formed by this compound are not extensively available in public literature, the mechanism is understood to be similar to that of other benzidine analogues. The process generally involves the metabolic N-oxidation of the aromatic amine to form N-hydroxyarylamines, which can then be further activated, for example, by O-acetylation. These activated metabolites are electrophilic and can react with nucleophilic sites on DNA bases, primarily guanine, to form covalent adducts. This adduct formation can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations.
The mutagenic potential of this compound has been evaluated in bacterial reverse mutation assays, commonly known as the Ames test, using various strains of Salmonella typhimurium. These assays are a standard method for identifying substances that can cause genetic mutations. For many aromatic amines, mutagenicity is observed primarily in the presence of a mammalian metabolic activation system (S9 mix), indicating that the parent compound itself is not mutagenic but is converted to mutagenic metabolites by enzymes present in the S9 mix.
In studies of benzidine analogues, mutagenic activity is often detected in Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively. The requirement of the S9 mix for mutagenic activity is a common feature for this class of compounds. Research on various benzidine analogues has shown that structural features, such as the addition of methyl groups, can influence the mutagenic potency.
A National Toxicology Program (NTP) study on 3,3'-Dimethylbenzidine dihydrochloride (B599025) (a synonym for this compound dihydrochloride) included genetic toxicology testing in Salmonella typhimurium, which was found to be mutagenic.
Similarly, the potential for this compound to cause chromosomal aberrations in mammalian cells is an area that warrants further investigation. Chromosomal aberrations are changes in the structure or number of chromosomes and are a hallmark of genotoxic damage. Given the ability of its metabolites to form DNA adducts, it is conceivable that this compound could lead to such larger-scale genetic damage.
The mutagenic potential of this compound is critically dependent on its metabolic activation. The metabolic pathways for benzidine and its analogues are complex and can involve several enzymatic systems, including cytochrome P450 enzymes and peroxidases. nih.gov These enzymes convert the relatively inert parent amine into highly reactive electrophilic intermediates.
The initial step in the activation of aromatic amines is often N-oxidation, which is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2. This results in the formation of N-hydroxyarylamines. These intermediates can then undergo further activation through O-esterification by enzymes such as N-acetyltransferases or sulfotransferases, leading to the formation of highly reactive N-acetoxyarylamines or N-sulfonyloxyarylamines. These esters can spontaneously break down to form nitrenium ions, which are potent electrophiles that readily react with DNA to form adducts, thereby initiating the process of mutagenesis. Peroxidase-catalyzed activation is another important pathway, especially in extrahepatic tissues. nih.gov
Carcinogenicity Studies and Neoplastic Lesion Development
The carcinogenicity of this compound has been investigated in animal models, providing evidence of its tumor-inducing potential. A significant study was conducted by the National Toxicology Program (NTP) on 3,3'-Dimethylbenzidine dihydrochloride in F344/N rats. nih.gov In this study, the compound was administered in the drinking water. The study, originally planned for 24 months, was terminated early due to a high incidence of neoplasms leading to a rapid decline in animal survival. nih.gov
The study demonstrated clear evidence of carcinogenic activity, with a significant increase in the incidence of tumors at multiple organ sites in both male and female rats. epa.gov Neoplasms were observed in the skin, Zymbal's gland, oral cavity, intestines, liver, preputial gland in males, and clitoral gland in females. epa.gov
Below is a table summarizing the incidence of selected neoplasms in F344/N rats from the NTP study.
| Organ/Tissue | Sex | Control | Low Dose | High Dose |
|---|---|---|---|---|
| Skin: Squamous Cell Papilloma or Carcinoma | Male | 0/50 | 10/50 | 29/50 |
| Skin: Squamous Cell Papilloma or Carcinoma | Female | 0/50 | 12/50 | 25/50 |
| Zymbal's Gland: Carcinoma | Male | 0/50 | 8/50 | 21/50 |
| Zymbal's Gland: Carcinoma | Female | 0/50 | 10/50 | 19/50 |
| Oral Cavity: Squamous Cell Papilloma or Carcinoma | Male | 0/50 | 5/50 | 15/50 |
| Oral Cavity: Squamous Cell Papilloma or Carcinoma | Female | 0/50 | 7/50 | 18/50 |
| Large Intestine: Adenoma or Carcinoma | Male | 1/50 | 11/50 | 24/50 |
| Large Intestine: Adenoma or Carcinoma | Female | 0/50 | 8/50 | 19/50 |
| Liver: Hepatocellular Adenoma or Carcinoma | Male | 2/50 | 9/50 | 20/50 |
| Liver: Hepatocellular Adenoma or Carcinoma | Female | 1/50 | 6/50 | 15/50 |
Organ-Specific Toxicity and Histopathological Changes (e.g., Liver, Lungs, Kidneys)
Toxicological studies on benzidine congeners, particularly the structurally similar isomer 3,3'-Dimethylbenzidine (o-tolidine), have identified the liver, lungs, and kidneys as primary target organs for toxicity. In animal models, exposure to these compounds leads to distinct and significant histopathological alterations.
In a 13-week drinking water study involving F344/N rats, 3,3'-Dimethylbenzidine induced significant histopathological changes in the liver and kidneys. industrialchemicals.gov.au Liver pathologies included pigmentation, and chronic studies also noted a significant increase in both absolute and relative liver weights. ornl.gov Furthermore, long-term exposure was found to cause liver tumors, specifically hepatocellular adenoma or carcinoma. nih.gov
The kidneys also exhibit significant damage, with studies reporting an increased severity of nephropathy in treated animals. industrialchemicals.gov.au While specific non-cancer effects in the lungs are less detailed, the lungs have been identified as a key site for carcinogenic activity. A study in BALB/c mice given 3,3'-Dimethylbenzidine dihydrochloride in their drinking water resulted in the development of fatal lung alveolar cell neoplasms, particularly in males. nih.gov Benign lung adenomas have also been observed in male rats. nih.gov
These findings in animal models highlight a consistent pattern of organ-specific toxicity, with the liver, kidneys, and lungs being particularly susceptible to damage following exposure to dimethylbenzidine isomers.
Summary of Organ-Specific Pathologies from 3,3'-Dimethylbenzidine Exposure in Animal Models
| Organ | Species | Histopathological Finding | Reference |
|---|---|---|---|
| Liver | Rat | Pigmentation, Increased Weight, Hepatocellular Adenoma/Carcinoma | industrialchemicals.gov.auornl.govnih.gov |
| Kidney | Rat | Nephropathy (increased severity) | industrialchemicals.gov.au |
| Lungs | Mouse | Fatal Alveolar Cell Neoplasms | nih.gov |
| Lungs | Rat | Benign Adenoma | nih.gov |
Correlation between Exposure and Tumor Development
A clear correlation exists between exposure to dimethylbenzidine compounds and the development of tumors in animal studies. The incidence and latency of tumor formation are often related to the duration and concentration of exposure.
Studies on 3,3'-Dimethylbenzidine have demonstrated its carcinogenicity across multiple tissue sites. nih.gov In a comprehensive study on BALB/c mice, a significant dose-related trend was observed where an increased concentration of 3,3'-dimethylbenzidine dihydrochloride in drinking water led to a decreased time-to-death from fatal lung neoplasms. nih.gov This indicates that higher exposure levels accelerate tumor progression.
The pattern of tumors observed with 3,3'-Dimethylbenzidine is extensive, affecting various glands, the gastrointestinal tract, and other tissues, reinforcing its classification as a potent carcinogen in experimental animals. industrialchemicals.gov.aunih.gov
Tumor Sites Observed in Rats Following Oral Administration of 3,3'-Dimethylbenzidine
| Organ/Tissue Site | Tumor Type (Benign/Malignant) | Reference |
|---|---|---|
| Zymbal Gland | Adenoma or Carcinoma | nih.gov |
| Liver | Hepatocellular Adenoma or Carcinoma | nih.gov |
| Skin | Basal-cell Adenoma, Squamous-cell Papilloma or Carcinoma | nih.gov |
| Preputial & Clitoral Glands | Adenoma or Carcinoma | nih.gov |
| Large Intestine | Adenomatous Polyps | nih.gov |
| Small Intestine (males) | Adenocarcinoma | nih.gov |
| Lungs (males) | Adenoma | nih.gov |
| Mammary Gland (females) | Adenocarcinoma | nih.gov |
Metabolism and Disposition of this compound in Biological Systems
In Vivo Cleavage of Azo Dyes to Release Aromatic Amines
Azo dyes based on benzidine congeners like dimethylbenzidine are not typically toxic in their intact form. Their toxic potential is realized upon metabolic cleavage of the azo bond (-N=N-), which releases the free aromatic amine. This reductive cleavage is primarily carried out by azoreductase enzymes produced by anaerobic bacteria residing in the large intestine. imrpress.comchimia.chnih.gov
Studies have demonstrated this process in vivo. When rats and hamsters were administered a 3,3'-dimethylbenzidine-based dye (Direct Red 2), the parent amine and its metabolites were subsequently detected in their urine, confirming the cleavage of the azo linkage within the biological system. sci-hub.se Research using pure and mixed cultures of intestinal bacteria confirmed their ability to reduce azo dyes based on 3,3'-dimethylbenzidine, leading to the formation of the free amine. nih.gov While the intestinal microbiota is a major site of this metabolism, azoreductase activity is also present in the liver. chimia.ch
Formation of Reactive Intermediates and Electrophilic Species
The carcinogenicity of aromatic amines like this compound is attributed to their metabolic activation into reactive, electrophilic intermediates. The parent amine itself is not the ultimate carcinogen. Following absorption, it undergoes metabolic transformation, primarily in the liver.
The established mechanism for this bioactivation involves N-oxidation by cytochrome P450 enzymes to form N-hydroxyarylamines. nih.gov This intermediate can be further activated through enzymatic esterification (e.g., O-acetylation or O-sulfation). The resulting ester is unstable and can spontaneously break down to form a highly reactive and electrophilic nitrenium ion. chimia.ch This nitrenium ion can then readily form covalent bonds (adducts) with nucleophilic sites on cellular macromolecules, most critically DNA. nih.govcdc.gov The formation of these DNA adducts is considered a key initiating event in the process of chemical carcinogenesis, as it can lead to mutations if not repaired by the cell.
Role of Oxidative Stress and Free Radical Generation in Cellular Damage
The metabolic processes that activate aromatic amines can also contribute to cellular damage through the generation of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products with antioxidants. mdpi.com
The formation of reactive intermediates during the metabolism of compounds like dimethylbenzidine can lead to the production of free radicals. These highly reactive species can interact with and damage essential cellular components, including lipids, proteins, and DNA. mdpi.com This process, known as lipid peroxidation, can compromise cell membrane integrity. Oxidative damage to proteins can impair their function, while oxidative DNA damage can lead to further mutations, contributing to the carcinogenic process. Although direct studies linking this compound to oxidative stress are limited, the generation of ROS is a recognized consequence of the metabolism of many xenobiotics, including other carcinogenic aromatic compounds. nih.gov
Detection and Quantification of Metabolites (e.g., Mono- and Diacetylated Dimethylbenzidine)
Following absorption and metabolic activation, aromatic amines undergo detoxification pathways, including N-acetylation. This process, catalyzed by N-acetyltransferase enzymes, leads to the formation of monoacetylated and diacetylated metabolites, which are typically more water-soluble and can be excreted in the urine.
The detection and quantification of these metabolites in urine serve as crucial biomarkers of exposure. Studies on rats and hamsters dosed with dimethylbenzidine-based dyes have successfully identified and measured 3,3'-dimethylbenzidine, monoacetyldimethylbenzidine, and diacetyldimethylbenzidine in urine samples. sci-hub.secdc.gov Analytical techniques such as gas chromatography (GC), often paired with electron capture detection (EC), and high-performance liquid chromatography (HPLC) have been historically used for these analyses. sci-hub.secdc.govnih.gov More modern methods utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offer enhanced sensitivity and specificity for quantifying these metabolites in biological matrices.
Structure-Activity Relationships in Genotoxicity and Carcinogenicity of this compound Analogues
The relationship between the chemical structure of benzidine analogues and their genotoxic and carcinogenic potential is a critical area of toxicological research. Studies have demonstrated that the position and nature of substituents on the biphenyl (B1667301) rings significantly influence the mutagenic and carcinogenic activity of these compounds. Understanding these structure-activity relationships is essential for predicting the toxicity of related compounds and for designing safer alternatives.
Design of Non-Mutagenic Benzidine Congeners and Derivatives
The insights gained from structure-activity relationship studies have guided the design of benzidine congeners with reduced or eliminated mutagenicity. The primary goal is to modify the chemical structure in a way that interferes with the metabolic activation pathways that lead to the formation of carcinogenic metabolites.
A key example of successful design is 3,3',5,5'-tetramethylbenzidine (B1203034). The addition of methyl groups at the 3, 3', 5, and 5' positions sterically hinders the molecule, which is thought to prevent the metabolic N-oxidation and subsequent esterification that are necessary for its conversion into a reactive, DNA-binding species. As a result, 3,3',5,5'-tetramethylbenzidine is not mutagenic and is considered non-carcinogenic, making it a safer substitute in various industrial applications. oup.comoup.com
Other strategies involve introducing substituents that alter the electronic properties of the molecule, thereby reducing the stability of the nitrenium ions that are the ultimate carcinogenic metabolites. While a clear correlation between physicochemical parameters and mutagenicity is not always observed, the inverse relationship between the basicity (pKa values) and mutagenicity of 3,3'-disubstituted compounds suggests that electron-withdrawing groups might influence the mutagenic potential. oup.comnih.gov
Assessment of Metal Complexes of Dyes for Mutagenicity
Many commercial dyes are derived from benzidine and its congeners. A significant number of these are azo dyes, which can be metabolized back to their parent amines, thereby posing a carcinogenic risk. epa.gov Some of these dyes are formulated as metal complexes, often with copper, to improve their properties, such as colorfastness.
The assessment of these metal-complexed dyes for mutagenicity is crucial. Research has shown that metal complexation can alter the toxicological profile of a dye. For example, Direct Blue 218 is a copper complex of the mutagenic o-dianisidine-based dye, Direct Blue 15. In a modified Ames test designed to facilitate the reductive cleavage of azo dyes, Direct Blue 15 was mutagenic, whereas its copper complex, Direct Blue 218, was not. nih.gov This suggests that the copper complex is stable and does not readily release the mutagenic o-dianisidine amine.
However, this is not always the case, and the potential for the release of carcinogenic amines from other metal-complexed dyes remains a concern. The solubility of the dye can also impact test results; for instance, Pigment Yellow 12, derived from 3,3'-dichlorobenzidine, could not be detected as mutagenic, which was presumed to be due to its lack of solubility in the test system. nih.gov Therefore, the mutagenicity testing of these complex dyes requires specialized protocols that can effectively break down the dye structure to assess the potential hazard of its constituent amines. nih.gov
Environmental Fate and Ecotoxicological Research of 2,2 Dimethylbenzidine
Degradation and Transformation Pathways in Environmental Media
The breakdown of 2,2'-Dimethylbenzidine in the environment is governed by a combination of abiotic and biotic processes, each contributing to its transformation and potential detoxification or formation of other products of concern.
Abiotic Degradation (e.g., Oxidative, Photochemical Processes)
Abiotic degradation of this compound primarily involves oxidative and photochemical pathways. In the atmosphere, the vapor phase of the structurally similar compound 3,3'-dimethylbenzidine is susceptible to degradation by photochemically produced hydroxyl radicals, with an estimated half-life of about 3 hours. nih.gov This suggests that atmospheric this compound would also be readily transformed through oxidative processes. nih.govnih.gov Furthermore, it may be sensitive to direct photolysis, where sunlight can induce its degradation. nih.gov The degradation of related aromatic amines is often initiated by hydroxyl radicals, which are highly reactive oxygen species present in the environment. nih.gov These radicals can attack the aromatic ring, leading to a cascade of reactions and the eventual breakdown of the molecule. nih.govnih.gov Potential degradation products could include nitroso derivatives, which can be identified using advanced analytical techniques like mass spectrometry.
Table 1: Abiotic Degradation of Dimethylbenzidine Isomers
| Isomer | Degradation Pathway | Reactant | Half-life | Reference |
|---|---|---|---|---|
| 3,3'-Dimethylbenzidine | Photochemical Oxidation | Hydroxyl Radicals | 3 hours (vapor phase) | nih.gov |
Note: Data for this compound is inferred from its isomer, 3,3'-Dimethylbenzidine.
Biodegradation and Biotransformation (e.g., Enzymatic Cleavage by Azoreductases)
Biodegradation plays a significant role in the environmental fate of aromatic amines. While direct studies on this compound are limited, research on related compounds provides valuable insights. Azo dyes, which can be synthesized from benzidine (B372746) derivatives, are known to undergo enzymatic cleavage of the azo bond by azoreductases. This process, carried out by various microorganisms, including bacteria found in the human gastrointestinal tract like Escherichia coli, results in the formation of the corresponding aromatic amines. nih.gov
Limited data suggests that 3,3'-dimethylbenzidine may undergo slow biodegradation in the environment. nih.gov The biodegradation of a related disulfide compound, 2,2′-dithiodibenzoic acid, by soil microorganisms has been demonstrated, indicating that soil microbial communities possess the metabolic capabilities to degrade complex aromatic structures. nih.gov The complete mineralization of such compounds often involves the cleavage of aromatic rings, a process that can be carried out by various bacteria and fungi. frontiersin.org
Hydrolytic Stability and Pathways
Based on the chemical structure and information available for its isomer, 3,3'-dimethylbenzidine, this compound is not expected to undergo significant hydrolysis in the environment. nih.gov Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of the biphenyl (B1667301) ring system and the amine functional groups in this compound suggests a low susceptibility to this degradation pathway under typical environmental pH and temperature conditions.
Sorption and Mobility in Aquatic and Terrestrial Systems
The movement and distribution of this compound in the environment are largely controlled by its sorption behavior to soil, sediment, and suspended solids.
pH-Dependent Binding to Colloidal Sediment
The sorption of aromatic amines like benzidine to sediment is strongly influenced by pH. nih.govresearchgate.net At low pH, these compounds are protonated, leading to a positive charge that favors sorption to negatively charged sediment particles through cation exchange. nih.govresearchgate.net As the pH increases, the amine groups become deprotonated, and the sorption mechanism shifts towards hydrophobic partitioning and covalent binding. nih.govresearchgate.net
For benzidine, experimental results have shown that low pH conditions (e.g., pH 3.2) enhance sorption onto sediment due to the predominance of the protonated species and cation exchange processes. nih.govresearchgate.net As the pH rises towards neutral, a shift in sorption mechanisms is observed. nih.govresearchgate.net A model describing benzidine sorption incorporates linear hydrophobic partitioning, Langmuir-type covalent binding, and quadratic cation exchange. nih.govresearchgate.net It is anticipated that this compound exhibits similar pH-dependent sorption behavior, although the presence and position of the methyl groups may influence the extent of these interactions.
Table 2: pH-Dependent Sorption Mechanisms of Benzidine on Sediment
| pH Range | Dominant Sorption Mechanism | Description | Reference |
|---|---|---|---|
| Low (e.g., ~3) | Cation Exchange | Protonated amine groups bind to negatively charged sediment. | nih.govresearchgate.net |
Note: This data for benzidine is used as a proxy to understand the potential behavior of this compound.
Adsorption to Suspended Solids and Sediment in Water
In aquatic environments, this compound is expected to adsorb to suspended solids and sediment. nih.gov This adsorption process reduces its concentration in the water column and facilitates its deposition into the sediment phase. The binding to humic materials in soil is expected to result in moderate mobility at neutral pH. nih.gov However, under acidic conditions, mobility may decrease due to increased sorption. nih.gov The adsorption behavior can be described by various isotherm models, such as the Freundlich and Langmuir isotherms, which provide insights into the adsorption capacity and the nature of the interaction between the compound and the solid phase. chemrevlett.com
Ecological Impact and Contamination Pathways
The primary pathway for the entry of this compound into aquatic ecosystems is through industrial discharge. The compound is a key intermediate in the manufacturing of various dyes and pigments. nih.govepa.gov Consequently, facilities involved in the production and processing of these colorants are significant sources of potential contamination. epa.gov
Wastewater from textile and dye manufacturing industries can contain unreacted this compound, byproducts, and residual dyes. mdpi.comslideshare.netnih.gov These effluents, if not adequately treated, are discharged into rivers and other water bodies. slideshare.netcore.ac.uk Furthermore, some azo dyes based on this compound can break down under certain environmental conditions or through microbial action to release the parent amine, creating another indirect source of contamination. nih.gov The inefficiency of the dyeing process often results in a significant percentage of dyes being lost to wastewater, which is a major source of pollution. slideshare.netcore.ac.uk
Once released into the environment, this compound poses a risk due to its potential bioavailability. The compound is known to readily penetrate the skin, indicating a potential for dermal absorption in exposed organisms. nih.gov This is a direct pathway for its entry into biological systems.
Indirectly, benzidine-based dyes that are not significantly absorbed through the skin can be metabolized by bacteria, such as those found in the gastrointestinal tract or on the skin, to release free this compound, which is then available for absorption. nih.gov While data specifically on the bioaccumulation of this compound is limited, studies on the parent compound, benzidine, suggest that while it can be bioconcentrated by aquatic organisms, the extent of this concentration is not considered significant, and it is not expected to be transferred up the food chain. cdc.gov However, its persistence and continuous release from industrial sources mean that aquatic life may be subject to chronic exposure.
Analytical Challenges in Detecting Trace Degradation Products in Environmental Matrices
The detection and quantification of this compound and its degradation products in complex environmental samples like soil, sediment, and water present significant analytical challenges. A major issue is the chemical instability of aromatic amines, which can be prone to oxidation during sample collection, extraction, and concentration. nih.gov This can lead to an underestimation of their true environmental concentrations.
Standard analytical methods are available for the parent compound in various environmental media, but challenges remain, particularly for soil and sediment samples. nih.gov The strong adsorption of these compounds to soil and clay matrices can make quantitative extraction difficult. In fact, the analytical problems for the parent compound benzidine in soils have been so severe that it was removed from the analyte list for the Superfund program. nih.gov
Detecting trace levels of numerous, often unknown, degradation products is even more complex. These products may have different chemical properties than the parent compound, requiring multi-faceted analytical approaches. Techniques such as liquid chromatography and gas chromatography coupled with mass spectrometry (LC-MS and GC-MS) are powerful tools, but they require extensive method development and validation for each specific analyte and matrix. nih.govei.skresearchgate.net The lack of commercially available analytical standards for many potential degradation products further complicates their identification and quantification in environmental monitoring.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Materials Science Applications of 2,2 Dimethylbenzidine
High-Performance Polymer Synthesis
The bifunctional nature of 2,2'-Dimethylbenzidine allows it to be a foundational building block in step-growth polymerization for creating linear or cross-linked macromolecules with desirable properties.
Polyimides (PIs) for Aerospace and Microelectronics
Polyimides are a class of polymers known for their exceptional thermal and chemical resistance, making them indispensable in demanding environments. quandaplastic.comresearchgate.net The incorporation of this compound into the polyimide backbone has been a key strategy in developing next-generation materials for aerospace and microelectronics. quandaplastic.compsgcas.ac.in
In the aerospace sector, DMBZ is used to synthesize thermosetting polyimides for high-temperature polymer matrix composites. quandaplastic.comnasa.gov A notable example is the NASA-developed DMBZ-15 polyimide, which was formulated as a safer, non-mutagenic alternative to PMR-15, a resin that contains the suspected human mutagen methylene (B1212753) dianiline (MDA). nasa.gov DMBZ-15 composites demonstrate comparable or superior performance, making them suitable for aircraft engine components that must withstand high temperatures and oxidative stress. nasa.govbieglo.com
For microelectronics, the key material properties often revolve around dielectric performance and thermal stability during fabrication processes. psgcas.ac.inresearchgate.net The branched methyl groups on the DMBZ unit help to increase the spacing between polymer chains. This increased intermolecular distance can lead to a reduction in the effective number of dipole moments, which in turn contributes to a lower dielectric constant and dielectric loss—critical factors for ensuring minimal signal delay and loss in high-frequency applications.
Aerogels (e.g., Flexible Polyamide Aerogels)
Aerogels are highly porous, low-density materials with exceptional thermal insulation properties. Research has demonstrated the successful synthesis of flexible polyamide (PA) aerogels using this compound as a key monomer. mdpi.comnasa.govresearchgate.net In a typical synthesis, DMBZ is reacted with an acid chloride, such as terephthaloyl chloride (TPC), and then cross-linked with agents like tri-isocyanates (e.g., Desmodur N3300A). mdpi.comnasa.govresearchgate.net The resulting gel is then dried using supercritical CO2 extraction to preserve the porous structure. mdpi.comnasa.gov
The incorporation of DMBZ into the polyamide backbone has been shown to enhance the flexibility of the resulting aerogels compared to those made with other diamines. mdpi.comnasa.govresearchgate.net These DMBZ-based polyamide aerogels exhibit a combination of low density, high porosity, and significant surface area, making them promising candidates for advanced insulation in applications such as deployable space structures and habitats. researchgate.netnasa.gov
| Property | Value Range |
| Density | 0.12 g/cm³ to 0.22 g/cm³ |
| Porosity | Up to 91% |
| Surface Area | Up to 309 m²/g |
| Shrinkage | 19% to 27% |
| Modulus | 20.6 MPa to 109 MPa |
Properties of flexible polyamide aerogels synthesized using this compound, terephthaloyl chloride, and a tri-isocyanate cross-linker. Data sourced from multiple studies. mdpi.comnasa.govresearchgate.net
Enhanced Glass Transition Temperatures and Thermal Stability of Derivatives
The thermal stability of a polymer is critical for its application in high-temperature environments. The incorporation of this compound into a polymer backbone can significantly enhance its thermal properties. The rigid biphenyl (B1667301) unit of DMBZ contributes to a higher glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. core.ac.ukresearchgate.net
For instance, carbon-fiber-reinforced laminates made from DMBZ-15 polyimides exhibit a glass transition temperature of approximately 400°C. nasa.gov This is a significant improvement over the 348°C Tg of the PMR-15 composites they are designed to replace. nasa.gov This higher Tg allows the DMBZ-based materials to retain their structural integrity and mechanical properties at more extreme temperatures. nasa.gov Furthermore, DMBZ-15 polyimide composites aged in air at 288°C for 1000 hours showed weight losses comparable to those of PMR-15 laminates, indicating excellent thermal oxidative stability. nasa.gov
| Composite Material | Glass Transition Temperature (Tg) | 1000 hr Weight Loss at 288°C |
| T650-35/DMBZ-15 | ~400 °C | 0.9% |
| T650-35/PMR-15 | ~348 °C | 0.7% |
Comparison of thermal properties between DMBZ-15 and PMR-15 polyimide composites. nasa.gov
Role of this compound in Material Properties
The specific molecular architecture of this compound directly influences the macroscopic properties of the polymers derived from it.
Rigidity and Compatibility with Cross-Linking Agents
The biphenyl group in this compound is inherently rigid. The presence of the methyl groups in the 2 and 2' positions creates steric hindrance that restricts the rotation around the single bond connecting the two phenyl rings. This torsional barrier contributes to a more rigid and contorted polymer backbone, which can enhance the mechanical strength and thermal stability of the material.
This structural rigidity makes DMBZ highly compatible with various cross-linking agents used to form three-dimensional polymer networks in materials like aerogels and thermosets. mdpi.comnasa.gov Cross-linking agents form covalent bonds between polymer chains, transforming a collection of individual chains into a single networked molecule. nih.govyoutube.com DMBZ-based polyamide oligomers, when end-capped with amine groups, readily react with multifunctional acid chlorides (e.g., 1,3,5-benzenetricarbonyl trichloride) or isocyanates to form robust gels that serve as precursors to strong, stiff aerogels. mdpi.comnasa.gov
Influence on Solubility and Processability of Polymers
While the rigid backbone of DMBZ-based polymers can make them insoluble in common solvents, the presence of the ortho-methyl groups disrupts the efficient packing of polymer chains. titech.ac.jp This disruption reduces the intermolecular forces and increases the free volume within the material, which can, in turn, enhance solubility in certain organic solvents. kinampark.comrsc.org For many high-performance polymers, which are often intractable, this improved solubility is a significant advantage for processing. mdpi.com
The ability to dissolve the polymer allows for solution-based processing techniques, such as casting films or spinning fibers. titech.ac.jpmdpi.com For example, soluble polyimides synthesized from 2,2'-substituted benzidine (B372746) derivatives can be dissolved in solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and then cast to form films with good mechanical and thermal properties. titech.ac.jp This enhanced processability is crucial for manufacturing components for microelectronics and other advanced applications where precise shapes and thin layers are required. researchgate.nettitech.ac.jp
Development of this compound-Based Composites (e.g., NASA DMBZ-15)
In the quest for advanced materials for high-temperature aerospace applications, researchers have focused on developing polyimide composites that offer superior thermal and mechanical properties. A significant development in this area is the creation of composites based on this compound (DMBZ). A notable example of this is the high glass transition temperature (Tg) thermosetting PMR-type polyimide known as DMBZ-15, developed by NASA. nasa.gov This material was engineered as a potential replacement for PMR-15, a widely used high-temperature polyimide that contains methylene dianiline (MDA), a suspected human mutagen. nasa.govcore.ac.uk
The core innovation of DMBZ-15 lies in the substitution of MDA with this compound. nasa.gov This strategic replacement addresses the safety concerns associated with MDA while simultaneously enhancing the material's performance at elevated temperatures. nasa.govcore.ac.uk The formulation for DMBZ-15 polyimide/carbon fiber composites includes 3,3',4,4'-benzophenonetetracarboxylic acid dimethyl ester (BTDE) and this compound, with nadic ester (NE) serving as the endcap. nasa.gov
The incorporation of this compound into the polyimide structure results in a significantly higher glass transition temperature. The two methyl groups on the biphenyl moiety of DMBZ create steric hindrance, which in turn generates a high rotational barrier for the polyimide during its glass transition phase. nasa.gov This structural characteristic is the primary reason for the superior thermal stability of DMBZ-15 compared to its predecessor.
Research Findings:
Research conducted on DMBZ-15 has yielded promising results, particularly in its comparison with PMR-15. The key findings are summarized below:
Elevated Glass Transition Temperature: DMBZ-15 exhibits a glass transition temperature of 414°C, which is substantially higher than the 348°C Tg of PMR-15. nasa.govnasa.gov This allows DMBZ-15 to retain its mechanical properties more effectively at temperatures exceeding 300-400°C for short durations. nasa.gov
Comparable Initial Mechanical Properties: When reinforced with T650-35 carbon fiber, DMBZ-15 composites demonstrate initial mechanical properties that are comparable to those of PMR-15 composites. nasa.gov
Thermo-Oxidative Stability: After long-term aging for 1000 hours in air at 288°C (550°F), DMBZ-15 composites show weight losses that are close to those of similar PMR-15 laminates (0.9% versus 0.7%). nasa.gov Furthermore, they retain comparable flexural and shear strength to PMR-15 after aging at this temperature. nasa.gov
Processing Advantages: A significant advantage of DMBZ-15 is that its composites can be used directly after fabrication without the need for a postcure. nasa.gov Postcuring is often required for PMR polyimides to enhance their Tg, but this process can also initiate some degree of material degradation. nasa.gov The noncoplanar conformation of DMBZ is also known to improve the processability of addition polyimides. nasa.gov
Challenges: Despite its advantages, a notable drawback observed in DMBZ-15 composites is a significant decrease in compressive strength after 1000 hours of aging. This is attributed to microcracking induced by the thermal stress generated by its high glass transition temperature. nasa.gov
The development of DMBZ-15 showcases a successful strategy in designing advanced polymer matrix composites. By making a targeted chemical substitution, researchers have not only mitigated the health risks associated with a precursor material but have also enhanced the performance characteristics of the resulting composite, pushing the boundaries for high-temperature material applications.
Data Tables:
Table 1: Comparison of Glass Transition Temperatures (Tg)
| Composite Material | Glass Transition Temperature (°C) |
| DMBZ-15 | 414 |
| PMR-15 | 348 |
Table 2: Thermo-Oxidative Stability After 1000 hr Aging at 288°C
| Composite Material | Weight Loss (%) |
| DMBZ-15 | 0.9 |
| PMR-15 | 0.7 |
Analytical Methodologies for 2,2 Dimethylbenzidine in Research
Chromatographic Techniques for Identification and Quantification
Chromatography is fundamental to the analysis of 2,2'-Dimethylbenzidine, providing the means to isolate the compound for accurate measurement and further characterization.
High-Performance Liquid Chromatography (HPLC-UV/Vis, RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. Specifically, reverse-phase (RP) HPLC methods are effective for its separation and quantification. sielc.com These methods are scalable and can be adapted for isolating impurities through preparative separation or for use in pharmacokinetic studies. sielc.com
A typical RP-HPLC setup utilizes a C18 or a specialized reverse-phase column. sielc.com The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water with an acid modifier. sielc.comsielc.com For general analysis with UV-Vis detection, phosphoric acid is often used. However, when the HPLC system is coupled with a mass spectrometer (LC-MS), a volatile acid like formic acid is substituted to ensure compatibility. sielc.comsielc.com Quantification is achieved using a UV-Vis detector, often with calibration standards prepared in solvents such as methanol (B129727) or methylene (B1212753) chloride.
Table 1: Example RP-HPLC Method Parameters for Dimethylbenzidine Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |
| Detection | UV-Vis Spectroscopy |
| Applications | Impurity isolation, Pharmacokinetics, Quantification |
This data is based on typical methods for dimethylbenzidine isomers and derivatives. sielc.comsielc.com
Gas Chromatography (GC, GC/MS, GC/FT-IR)
Gas Chromatography (GC) is another powerful technique for analyzing volatile or semi-volatile compounds like this compound. For robust identification, GC is frequently coupled with a mass spectrometer (GC/MS). This combination allows for the separation of components in a mixture followed by their individual identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov
The analysis of benzidines by GC can sometimes be challenging due to their polarity and potential for poor chromatographic peak shape. cdc.gov In some cases, chemical derivatization is employed to improve volatility and separation efficiency. cdc.govnih.gov For this compound, GC-MS analysis provides characteristic mass spectra that serve as a fingerprint for its identification. The molecular ion peak confirms its molecular weight, while the fragmentation pattern provides structural information. nih.gov
Table 2: GC-MS Spectral Data for this compound
| Data Point | Value (m/z) |
|---|---|
| Molecular Ion Peak | 212 |
| Second Highest Peak | 98 |
| Third Highest Peak | 213 |
Source: NIST Mass Spectrometry Data Center nih.gov
Gas Chromatography/Fourier-Transform Infrared Spectroscopy (GC/FT-IR) is a less common but valuable technique that provides information about the functional groups present in the molecule as it elutes from the GC column.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a specialized analytical technique used primarily for characterizing macromolecules. harvard.educhromatographyonline.com In the context of this compound, SEC-MALS is particularly relevant for studying polymers and conjugates derived from the compound.
SEC separates molecules based on their hydrodynamic volume, while the MALS detector measures the intensity of light scattered by the molecules as they elute. harvard.edu This allows for the direct and absolute measurement of the weight-averaged molar mass (Mw) and the radius of gyration (Rg) of polymers in solution, without the need for column calibration with reference standards. chromatographyonline.comwyatt.com This technique is instrumental in understanding the size, oligomeric state, and polydispersity of DMBZ-based polyimides and other advanced materials. harvard.edu
Spectroscopic and Spectrometric Characterization
While chromatography separates, spectroscopy and spectrometry provide definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR reveals the number of non-equivalent carbons in the molecule. nih.gov
By analyzing the chemical shifts, integration values, and coupling patterns in the NMR spectra, researchers can confirm the precise arrangement of atoms, including the substitution pattern of the methyl groups on the biphenyl (B1667301) backbone, distinguishing this compound from its other isomers like 3,3'-Dimethylbenzidine. royalholloway.ac.uk
Mass Spectrometry (MS, ESMS) for Structural Confirmation and Molecular Weight
Mass Spectrometry (MS) is a key technique for determining the molecular weight and confirming the elemental composition of this compound. The technique measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry can provide a highly accurate molecular weight, allowing for the determination of the molecular formula (C₁₄H₁₆N₂). nih.gov
As mentioned, MS is often coupled with GC (GC-MS) or HPLC (LC-MS). Electrospray Mass Spectrometry (ESMS) is a soft ionization technique commonly used with HPLC that allows for the analysis of thermally labile or non-volatile molecules. The fragmentation pattern observed in the mass spectrum, obtained through techniques like tandem mass spectrometry (MS/MS), provides crucial information that helps to confirm the connectivity of the molecule, supporting the structural data obtained from NMR. nih.gov
Biological Monitoring Methods
Biological monitoring provides a direct measure of an individual's exposure to this compound. These methods focus on the detection of the parent compound, its metabolites, or biomarkers of effect, such as DNA adducts, in biological matrices.
Urine is the most common biological matrix for monitoring human exposure to aromatic amines like this compound because it is collected non-invasively and contains metabolites of the compound. cdc.govnih.gov Analytical approaches for urine often involve a hydrolysis step to release conjugated metabolites, followed by extraction and instrumental analysis. cdc.govresearchgate.net
Sensitive analytical methods are crucial for detecting the low levels of this compound and its metabolites that may be present in the urine of exposed individuals. sci-hub.se High-Performance Liquid Chromatography (HPLC) is a frequently used technique, often coupled with ultraviolet (UV) or electrochemical detectors for enhanced sensitivity and selectivity. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool employed for the analysis of these compounds in urine. cdc.govresearchgate.net
For many aromatic diamines, including benzidine (B372746), sample preparation for urinary analysis typically involves extraction with a solvent such as benzene (B151609) or chloroform, followed by re-extraction into an acidic aqueous solution. cdc.gov To determine the total amount of the compound, a base hydrolysis step can be performed prior to analysis to convert all acetylated metabolites back to the parent amine. cdc.gov
Table 1: Analytical Methods for Aromatic Amines in Urine
| Analytical Method | Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC | UV | < 2 µg/L | < 6 µg/L |
| HPLC | Electrochemical | < 0.3 µg/L | < 0.9 µg/L |
| GC-MS | Mass Spectrometry | Not specified | Not specified |
Data sourced from studies on similar aromatic diamines. researchgate.net
The 32P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts, which are formed when a chemical covalently binds to DNA. nih.gov This technique is particularly valuable for assessing the genotoxic effects of compounds like this compound. wisnerbaum.com The general procedure involves several key steps:
Enzymatic digestion of a DNA sample into 3'-monophosphate nucleosides. nih.govnih.gov
Enrichment of the adducted nucleotides from the digest. nih.gov
Labeling of the 5'-hydroxyl group of the adducted nucleotides with a radioactive 32P-phosphate from [γ-32P]ATP, a reaction catalyzed by polynucleotide kinase. nih.gov
Separation and quantification of the 32P-labeled adducts. nih.gov
The combination of 32P-postlabeling with HPLC provides high resolution and sensitivity for the analysis of DNA adducts. nih.gov This combined technique can achieve a detection limit of approximately 3 adducts per 10^10 nucleotides. nih.gov The method is suitable for rapid screening to identify the formation of adducts and to measure differences in DNA damage that may result from variations in metabolic pathways. cdc.gov
Immunoassays are biochemical tests that measure the presence or concentration of a substance in a sample through the use of an antibody or antigen. nih.gov These assays can be developed to detect biomarkers of exposure to this compound, such as the compound itself, its metabolites, or protein adducts. While specific immunoassays for this compound are not widely documented in the provided search results, the principles of immunoassay development are applicable.
Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format. nih.gov However, traditional ELISA lacks multiplexing capability, meaning it can only measure one analyte at a time. nih.gov For more complex biomarker profiling, multiplex platforms are often used. nih.govnih.gov
Table 2: Comparison of Immunoassay Platforms
| Platform | Principle | Throughput | Key Advantage |
| ELISA | Enzyme-linked immunosorbent assay | Low (single analyte) | Widely established and used. nih.gov |
| Luminex | Bead-based xMAP technology | High (up to 100 analytes) | High multiplexing capability. nih.gov |
| Meso Scale Discovery (MSD) | Multi-array and electrochemiluminescence | High | High sensitivity and broad dynamic range. nih.govnih.gov |
These advanced immunoassay technologies offer the potential for high-throughput screening and the simultaneous measurement of multiple biomarkers from a single, small-volume biological sample, which is particularly advantageous in molecular epidemiology and exposure assessment studies. nih.gov
Challenges in Trace Detection and Characterization in Complex Matrices
The detection and characterization of trace levels of this compound in complex matrices such as biological fluids, soil, or water present significant analytical challenges. nih.gov Complex matrices contain a multitude of compounds that can interfere with the detection of the target analyte. nih.govmdpi.com
One of the primary challenges is the potential for matrix effects, where other components in the sample can enhance or suppress the analytical signal of the target compound, leading to inaccurate quantification. nih.gov In techniques like mass spectrometry, co-eluting matrix components can cause ion suppression, reducing the sensitivity of the method. mdpi.com
Furthermore, the high density of compounds in a complex mixture can obscure the signal of a trace-level analyte, making it difficult to distinguish from the background noise. nih.gov For instance, in non-targeted analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), a compound of interest may be hidden among thousands of other matrix compounds. nih.gov Achieving low detection limits, often in the nanogram per milliliter (ng/mL) range, requires highly efficient sample preparation and cleanup procedures to remove interfering substances, as well as highly selective and sensitive analytical instrumentation. nih.govnih.gov
Societal and Regulatory Implications of 2,2 Dimethylbenzidine Research
Regulatory Status and Classification as a Potential Carcinogen
Major health organizations classify chemical carcinogens based on the strength of evidence from human and animal studies. cdc.gov For instance, the International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), and the U.S. National Toxicology Program (NTP) have established categories for classifying carcinogenic substances. cdc.gov
While 2,2'-Dimethylbenzidine itself does not have a specific classification from IARC or NTP, its isomer 3,3'-Dimethylbenzidine is categorized as follows:
International Agency for Research on Cancer (IARC): Group 2B, "possibly carcinogenic to humans." healthvermont.gov
U.S. National Toxicology Program (NTP): "Reasonably anticipated to be a human carcinogen." healthvermont.gov
U.S. Environmental Protection Agency (EPA): Classified as a Group B2, "probable human carcinogen." healthvermont.gov
These classifications are based on sufficient evidence of carcinogenicity in animals. cdc.gov Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Acute Toxicity 4, with the hazard statement "Harmful if swallowed." nih.gov
The Occupational Safety and Health Administration (OSHA) includes 3,3'-Dimethylbenzidine in its carcinogen standards. epa.gov For regulatory purposes, such as the EPA's Toxics Release Inventory (TRI) program, chemicals classified as known or suspected carcinogens by IARC or NTP have a lower reporting threshold in mixtures (de minimus concentration of 0.1%) compared to other toxic chemicals. epa.gov
| Organization | Compound | Classification |
|---|---|---|
| IARC | 3,3'-Dimethylbenzidine | Group 2B (Possibly carcinogenic to humans) |
| NTP | 3,3'-Dimethylbenzidine | Reasonably anticipated to be a human carcinogen |
| EPA | 3,3'-Dimethylbenzidine | Group B2 (Probable human carcinogen) |
| GHS | This compound | Acute Toxicity 4 (Harmful if swallowed) |
Risk Assessment Methodologies for Genotoxic and Carcinogenic Substances
The risk assessment of genotoxic and carcinogenic substances like aromatic amines is a multi-step process designed to evaluate their potential harm to human health. nih.gov Aromatic amines are of particular concern because many are known to cause cancer, often through mechanisms involving metabolic activation and subsequent damage to DNA. nih.govacs.org
The common mode of action for carcinogenic aromatic amines involves:
Metabolic Activation: The parent compound is metabolized in the body, primarily by cytochrome P450 enzymes, to form reactive intermediates like N-hydroxylamines. imrpress.com
DNA Adduct Formation: These reactive metabolites can bind to DNA, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication.
Tumor Initiation: The accumulation of mutations in critical genes can initiate the process of carcinogenesis. imrpress.com
Given this mechanism, a key principle in the risk assessment of genotoxic substances is that a no-effect level (NEL) for irreversible DNA damage often cannot be defined. nih.gov This means that, theoretically, even very low levels of exposure could carry some risk. This contrasts with non-genotoxic carcinogens, for which a threshold of exposure is often assumed, below which no adverse effects are expected.
The risk assessment process typically includes the following methodologies:
In Vitro Genotoxicity Assays: The first step often involves a battery of short-term tests to assess a chemical's potential to cause genetic damage. The Ames test, which uses bacteria to test for gene mutations, is a widely used and required assay by regulatory agencies. imrpress.com A positive result in the Ames test is a strong indicator of mutagenic potential. imrpress.com Other tests include the mouse lymphoma assay and chromosome aberration tests. imrpress.com
In Vivo Carcinogenicity Bioassays: If a substance shows genotoxic potential, long-term studies in animals (typically rodents) are conducted to assess its ability to cause cancer. These studies provide data on tumor incidence at different doses and help characterize the dose-response relationship.
Quantitative Structure-Activity Relationship (QSAR) Models: These are computational tools that predict the toxicity of a chemical based on its structure and the known toxicity of similar compounds. While useful for screening, QSAR predictions for aromatic amines can be challenging and often require expert review. researchgate.net
Exposure Assessment: This step evaluates the sources, pathways, and extent of human exposure to the substance in occupational and environmental settings.
Risk Characterization: The final step integrates the hazard identification and dose-response data with the exposure assessment to estimate the probability of adverse health effects in the exposed population. For genotoxic carcinogens, regulatory approaches like the ALARA (As Low As Reasonably Achievable) principle are often applied to minimize exposure. nih.gov
Occupational Exposure and Monitoring in Industrial Settings
Workers in industries that manufacture or use this compound or related compounds, such as in the production of dyes and pigments, are at the highest risk of exposure. healthvermont.gov Therefore, establishing occupational exposure limits (OELs) and implementing effective monitoring strategies are crucial for worker protection.
While a specific OEL for this compound has not been established by major U.S. regulatory bodies, guidelines for its isomer, 3,3'-Dimethylbenzidine, provide a reference. The National Institute for Occupational Safety and Health (NIOSH) has set a ceiling recommended exposure limit (REL) for 3,3'-Dimethylbenzidine of 0.02 mg/m³ for a 60-minute exposure and notes the potential for dermal absorption. nih.gov
Monitoring in Industrial Settings
Workplace air monitoring is essential to ensure that exposure levels are kept below established limits and to verify the effectiveness of control measures. europa.eu Both personal and area sampling can be conducted. Personal monitoring involves placing a sampling device in the worker's breathing zone to measure individual exposure, while area monitoring assesses the concentration of a substance in a specific location. americanchemistry.com
Common methods for monitoring aromatic amines in the workplace include:
Active Sampling: A known volume of air is drawn through a collection medium using a calibrated air sampling pump. europa.eu For aromatic amines, the collection medium is often a sulfuric acid-treated glass fiber filter. osha.gov
Analysis: After collection, the sample is analyzed in a laboratory. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical techniques. europa.eunih.gov For enhanced sensitivity and specificity, detectors such as a diode-array detector (DAD), fluorescence detector (FLD), or an electron capture detector (ECD) can be used. osha.govnih.gov
A developed HPLC method for 3,3'-Dimethylbenzidine in workplace air demonstrated a detection limit of 5.4 ng/ml and a quantification limit of 16.19 ng/ml, allowing for the determination of air concentrations in the range of 2-40 μg/m³. nih.gov
| Agency | Compound | Exposure Limit | Notes |
|---|---|---|---|
| NIOSH | 3,3'-Dimethylbenzidine | Ceiling REL: 0.02 mg/m³ | 60-minute exposure; Potential for dermal absorption |
| OSHA | This compound | No specific PEL established | - |
Environmental Health Guidelines and Monitoring in Consumer Products
Beyond the workplace, there is concern about public exposure to benzidine (B372746) and its congeners through consumer products and environmental contamination. Benzidine-based dyes can be used in textiles, leather, paper, and printing inks. epa.gov A significant concern is that these dyes can be metabolized back to the carcinogenic parent amine by human enzymes or bacteria on the skin. epa.gov
Regulatory Guidelines for Consumer Products
Several regulatory bodies have established guidelines to limit exposure to aromatic amines from consumer products:
U.S. Environmental Protection Agency (EPA): Under the Toxic Substances Control Act (TSCA), the EPA has issued a Significant New Use Rule (SNUR) for several benzidine-based dyes. This rule requires manufacturers and importers to notify the EPA at least 90 days before starting or resuming new uses of these chemicals, allowing the agency to evaluate and potentially restrict the intended use. healthvermont.govepa.gov
European Union: The EU has regulations that restrict the use of certain azo dyes that can release carcinogenic aromatic amines, including benzidine congeners, in textiles and leather articles that come into direct and prolonged contact with the skin. Additionally, the Resolution ResAP(2008)1 lists benzidine congeners as aromatic amines that should not be present in tattoos and permanent make-up products. industrialchemicals.gov.au
Environmental and Product Monitoring
To enforce these regulations and assess environmental contamination, sensitive analytical methods are required. The general procedure involves isolating the chemical from the sample matrix (e.g., water, soil, or a consumer product), cleaning up the sample to remove interfering substances, concentrating it, and then performing the analysis. env.go.jp
| Technique | Detector | Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | UV, DAD, FLD, Electrochemical | Workplace air, water, consumer products nih.govepa.govcdc.gov |
| Gas Chromatography (GC) | Mass Spectrometry (MS), ECD | Workplace air, water, biological samples osha.govcdc.gov |
The U.S. Geological Survey and the EPA have developed methods for detecting benzidines in water samples, often involving solid-phase extraction followed by GC/MS or HPLC. epa.govusgs.gov These methods are crucial for monitoring water quality near industrial sites and assessing the potential for environmental contamination. epa.gov
Q & A
Q. What are the established synthetic routes for 2,2'-dimethylbenzidine, and how do reaction conditions influence yield and purity?
DMBZ is synthesized via alkaline or catalytic reduction of ortho-nitrotoluene to form 2,2'-dimethylhydrazobenzene, followed by acid-catalyzed rearrangement (e.g., dilute HCl or H₂SO₄ at 5–50°C). Isolation as the free base or dihydrochloride salt depends on post-synthetic purification steps. Critical parameters include temperature control during rearrangement and solvent selection to minimize byproducts .
Q. How can researchers reliably identify and characterize DMBZ in complex matrices?
Key identifiers include CAS 84-67-3 and synonyms like 4,4'-diamino-2,2'-dimethylbiphenyl. Analytical methods include:
Q. What are the foundational toxicological endpoints for DMBZ in mammalian models?
The National Toxicology Program (NTP) established carcinogenicity and genotoxicity as primary endpoints. In rats, DMBZ exposure via drinking water induced testicular abnormalities (immature sperm forms) and increased tumor incidence in liver and bladder. Studies recommend using disposition/metabolism data to extrapolate risks for structurally related dyes .
Q. How is DMBZ utilized in advanced material synthesis, such as polyimides?
DMBZ replaces carcinogenic diamines (e.g., 4,4'-methylenedianiline) in polyimide synthesis. For example:
- DMBZ-15 : A NASA-developed polyimide combining DMBZ with benzophenone tetracarboxylic dianhydride (BTDE) and nadic ester end caps, offering high thermal stability (>300°C) for aerospace composites .
- Aerogels : Blending DMBZ with 4,4'-oxydianiline (ODA) enhances mechanical strength and hydrophobicity in cross-linked polyimides .
Advanced Research Questions
Q. How should researchers resolve contradictions in DMBZ stability data across experimental conditions?
Stability varies significantly with temperature and matrix. For example:
- At 40°C for 10 days, DMBZ recovery in polyamide-amines (PAAs) drops to 28%, worsening to 5% at 60°C .
- In contrast, DMBZ-derived polyimides retain structural integrity up to 300°C. Recommendation : Validate stability under specific experimental conditions using accelerated aging studies paired with LC-MS/MS to track degradation products .
Q. What methodologies optimize DMBZ-based polymer synthesis for tailored properties?
Key parameters include:
- Molar ratios : Adjusting DMBZ-to-dianhydride ratios (e.g., 6FDA or PMDA) modulates glass transition temperature (Tg) and mechanical flexibility .
- Cross-linkers : 1,3,5-Benzenetricarbonyl trichloride (BTC) improves aerogel integrity at lower cost than traditional agents like TAB .
- Solvent systems : NMP/acetone mixtures enhance solubility during direct ink writing for battery thermal mitigation materials .
Q. What are the environmental fate and sorption mechanisms of DMBZ in aquatic systems?
Colloidal sediment sorption studies (e.g., Chesapeake Bay estuary) show pH-dependent binding:
Q. How can analytical challenges in detecting trace DMBZ degradation products be mitigated?
Degradation products (e.g., nitroso derivatives) require:
- Multi-detector SEC : To separate low-molecular-weight fragments in polymer matrices .
- Stabilized standards : Store calibration mixes at –20°C and avoid freeze-thaw cycles .
- Confirmatory techniques : Hydrogen-deuterium exchange mass spectrometry (HDX-MS) for identifying reactive intermediates .
Q. What cross-disciplinary applications leverage DMBZ’s unique physicochemical properties?
- Aerospace : DMBZ-15 polyimides reduce toxicity while maintaining processability in carbon-fiber composites .
- Electronics : DMBZ-based aerogels exhibit low dielectric constants (<1.5) for flexible electronics .
- Environmental remediation : pH-responsive sorption enables DMBZ-functionalized adsorbents for contaminant removal .
Q. What advanced techniques address conflicting data on DMBZ’s reproductive toxicity?
Discrepancies arise from metabolite variability (e.g., acetylated vs. free amine forms). Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
